1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-13-8-4-5-9-14(13)19-16(21)18-11-10-15(20)12-6-2-1-3-7-12/h1-9,15,20H,10-11H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYLRJZOAUYPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of 2-fluoroaniline with 3-hydroxy-3-phenylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(2-Fluorophenyl)-3-(3-oxo-3-phenylpropyl)urea.
Reduction: Formation of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Fluorine Substitution
Hydroxyalkyl Chains
- The 3-hydroxy-3-phenylpropyl group in the target compound and ’s analog introduces a chiral center and hydrogen-bonding capability, which could influence enantioselective interactions with biological targets. In contrast, flufenoxuron lacks hydroxyl groups, relying on halogenated aromatic rings for target engagement .
Aromatic Substituents
- The 4-methoxyphenyl group in ’s compound provides electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This difference likely alters solubility and electronic interactions in drug-receptor binding .
Biological Activity
1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea, a synthetic organic compound classified as a urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be leveraged in pharmaceutical applications, particularly in the development of anti-inflammatory and anticancer agents. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17FN2O2, with a molecular weight of 288.322 g/mol. The compound features a central urea group linked to a fluorophenyl group and a hydroxy-phenylpropyl group. Its structure is represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.322 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under various conditions |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound may act as an inhibitor or activator for these targets, leading to biochemical cascades that result in its observed effects. The exact pathways require further biochemical studies to elucidate.
Therapeutic Potential
Research indicates that urea derivatives like this compound can exhibit significant therapeutic effects:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for its potential use in treating inflammatory diseases.
- Anticancer Properties : Investigations into the compound's ability to induce apoptosis in cancer cells have shown promising results, indicating its potential role in cancer therapy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In vitro Studies : Laboratory tests have demonstrated that this compound can inhibit specific enzyme activities associated with cancer cell proliferation. For instance, it has been shown to reduce the activity of dihydroorotate dehydrogenase (DHODH), a validated target for anticancer drugs .
- Animal Models : In vivo studies using animal models have indicated that administration of this compound results in reduced tumor growth rates compared to control groups, further supporting its anticancer potential.
Spectral Analysis
To confirm the structural integrity and understand the chemical behavior of this compound, spectral analysis techniques such as NMR and IR spectroscopy are employed:
| Technique | Key Findings |
|---|---|
| NMR | Confirmed the presence of urea and hydroxyl functional groups |
| IR | Identified characteristic peaks corresponding to C=O and N-H bonds |
Q & A
Q. What are the standard synthetic routes for 1-(2-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea, and what critical parameters influence reaction efficiency?
Methodological Answer: The compound is synthesized via a multi-step process:
Intermediate Preparation : Generate the hydroxy-3-phenylpropylamine intermediate through reductive amination of 3-phenylpropanal.
Urea Formation : React the amine with 2-fluorophenyl isocyanate under inert conditions (e.g., dry THF, 0–5°C).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Q. Critical Parameters :
Q. Which analytical techniques are most effective for characterizing this compound, and what key parameters should be reported?
Methodological Answer :
Validation : Compare spectral data with structurally similar diaryl ureas (e.g., CAS 1351599-74-0) .
Q. How can researchers conduct initial bioactivity screening for this compound, and what model systems are appropriate?
Methodological Answer :
- Enzyme Assays : Test inhibition of urease (Jack bean source) or kinases (EGFR, VEGFR2) at 1–100 µM .
- Cell-Based Models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (IC50 via MTT assay) .
- Controls : Include positive controls (e.g., sorafenib for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields (<40%) in the final coupling step?
Methodological Answer :
- Design of Experiments (DoE) : Use a fractional factorial design to test variables:
- Temperature (0°C vs. RT)
- Solvent (THF vs. DCM)
- Catalyst (Et3N vs. DMAP) .
- Computational Optimization : Apply density functional theory (DFT) to model transition states and identify energy barriers .
- In Situ Monitoring : Use FT-IR to track isocyanate consumption (peak at ~2270 cm⁻¹) .
Q. How to resolve contradictions in bioactivity data (e.g., high in vitro potency but low cellular efficacy)?
Methodological Answer :
Q. What strategies are effective for studying structure-activity relationships (SAR) of this urea derivative?
Methodological Answer :
Substituent Variation :
- Replace 2-fluorophenyl with 3-CF3 or 4-OCH3 groups .
- Modify the hydroxypropyl chain length (C3 vs. C4) .
Computational Modeling :
Bioisosteric Replacement :
- Substitute urea with thiourea or cyanoguanidine to assess potency retention .
Q. How to confirm the mechanism of action at the molecular level?
Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding interactions .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using a Biacore system .
- Mutagenesis Studies : Introduce point mutations (e.g., ATP-binding pocket residues) to validate critical binding sites .
Q. What approaches validate target engagement in complex cellular environments?
Methodological Answer :
- Chemical Proteomics : Use a biotinylated probe to pull down interacting proteins from lysates .
- Knockdown/Rescue : Apply siRNA silencing followed by compound treatment to confirm phenotype reversal .
- Pharmacodynamic Markers : Quantify downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
